molecular formula C8H14Cl2N6O2Zn B7881885 zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride CAS No. 84304-17-6

zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride

Cat. No.: B7881885
CAS No.: 84304-17-6
M. Wt: 362.5 g/mol
InChI Key: SDBNHMFCQJHUNL-UHFFFAOYSA-L
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Description

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is a compound with the molecular formula C8H14Cl2N6O2Zn and a molecular weight of 362.5 g/mol. This compound features a zinc ion coordinated with 2-amino-3-methyl-4H-imidazol-5-one and two chloride ions. It is part of the imidazole family, which is known for its diverse biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride, typically involves multi-component reactions. One common method is the ZnCl2-catalyzed one-pot [3 + 2] cycloaddition reaction between benzimidates and 2H-azirines in acetonitrile (MeCN) . This reaction is efficient and yields high purity products.

Industrial Production Methods

Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as zinc chloride (ZnCl2) is common to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.

    Reduction: It can be reduced to form lower oxidation states or to remove oxygen-containing groups.

    Substitution: The chloride ions can be substituted with other anions or ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other halide salts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce various zinc complexes with different anions .

Scientific Research Applications

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.

    Biology: This compound is studied for its potential role in enzyme inhibition and as a model for zinc-binding sites in proteins.

    Industry: Used in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride exerts its effects involves its ability to coordinate with various biological molecules. The zinc ion can interact with proteins, altering their structure and function. This coordination can inhibit enzyme activity or modulate signaling pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar coordination properties.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazole: Similar heterocyclic structure but contains sulfur instead of zinc.

Uniqueness

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is unique due to its specific coordination with zinc, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .

Properties

CAS No.

84304-17-6

Molecular Formula

C8H14Cl2N6O2Zn

Molecular Weight

362.5 g/mol

IUPAC Name

zinc;2-imino-1-methylimidazolidin-4-one;dichloride

InChI

InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2

InChI Key

SDBNHMFCQJHUNL-UHFFFAOYSA-L

SMILES

CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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